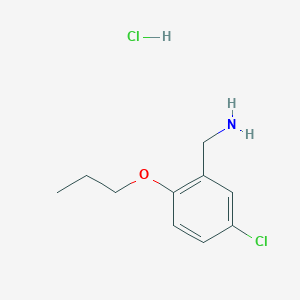

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to form the desired amine product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Applications De Recherche Scientifique

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is utilized in biochemical assays and studies related to proteomics.

Industry: The compound is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

5-Chloro-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a propoxy group.

5-Chloro-2-methylphenol: Similar in structure but with a methyl group instead of a propoxy group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Activité Biologique

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with biological systems, leading to a range of potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (5-Chloro-2-propoxyphenyl)methanamine; hydrochloride

- CAS Number : 1135288-57-1

- Molecular Formula : C10H15ClNO

- Molecular Weight : 201.69 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways crucial for cellular functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially impacting mood and cognitive functions.

- Receptor Modulation : It could interact with serotonin receptors, influencing serotonin signaling pathways, which are vital in mood regulation and anxiety disorders.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it was tested against strains such as E. coli and S. aureus, demonstrating effective inhibition at specific concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals, which contributes to its protective effects against oxidative stress.

3. Cytotoxicity Studies

In vitro studies using HeLa cell lines revealed that while exhibiting antimicrobial activity, the compound also demonstrated low cytotoxicity, indicating a favorable therapeutic profile.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | >100 |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound displayed potent antibacterial effects, with MIC values comparable to standard antibiotics . This suggests its potential as a lead compound for developing new antimicrobial agents.

- Neuroprotective Effects : Research has indicated that compounds with similar structural motifs can exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .

- Synthetic Pathways : The synthesis of this compound typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with an amine source under controlled conditions, which is crucial for maintaining the integrity of its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A plausible synthesis involves:

- Step 1: Alkylation of 5-chloro-2-propoxyphenol with a bromomethylating agent (e.g., paraformaldehyde/HBr) to form the benzyl bromide intermediate.

- Step 2: Nucleophilic substitution with ammonia or an amine source to yield the primary amine.

- Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

Optimization Tips: - Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) to minimize byproducts.

- Purify intermediates via column chromatography (C18 reverse-phase for polar intermediates) .

- Use stoichiometric control (e.g., 1.2 equivalents of HBr) to maximize yield.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d6): Verify aromatic protons (δ 6.8–7.2 ppm) and propoxy group (δ 1.2–1.5 ppm for CH3, δ 3.4–3.8 ppm for OCH2).

- ¹³C NMR: Confirm quaternary carbons (e.g., chlorine-substituted aromatic ring at δ 125–135 ppm).

- High-Resolution Mass Spectrometry (HRMS): Match observed mass (C10H15Cl2NO, exact mass: 236.14) with theoretical values .

- HPLC-PDA: Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95% by area under the curve).

Q. How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (argon/N2) at 2–8°C to prevent oxidation and hygroscopic degradation .

- Handling: Use desiccators during weighing and gloveboxes for moisture-sensitive reactions.

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life.

Advanced Research Questions

Q. What strategies are effective in elucidating the pharmacological targets of this compound in complex biological systems?

Methodological Answer:

- Target Deconvolution:

- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.

- Receptor Binding Assays: Screen against GPCR libraries (e.g., β-adrenergic, serotonin receptors) via radioligand displacement.

- CRISPR-Cas9 Knockout Models: Validate targets by observing phenotype rescue in gene-edited cell lines .

Q. How can researchers resolve discrepancies between theoretical and observed physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

- Solubility Conflicts:

- Experimental: Use shake-flask method (UV-Vis quantification) in buffers (pH 1–7.4). Compare with predicted values (ChemAxon or ACD/Labs).

- Adjust ionic strength or co-solvents (e.g., DMSO ≤1%) for biorelevant media.

- logP Discrepancies:

Q. What experimental approaches are recommended for investigating the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism:

- Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites via LC-MS/MS.

- In Vivo Studies:

- Administer radiolabeled compound (¹⁴C) to rodents; collect plasma, urine, and feces for metabolite profiling.

- Use high-resolution orbitrap MS to detect hydroxylation or dealkylation products.

- Enzyme Inhibition: Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .

Propriétés

IUPAC Name |

(5-chloro-2-propoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-2-5-13-10-4-3-9(11)6-8(10)7-12;/h3-4,6H,2,5,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJPXIKYVVOXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648545 | |

| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135288-57-1 | |

| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.